(4-Chloro-2-fluoro-phenyl)-propynoic acid CAS number
(4-Chloro-2-fluoro-phenyl)-propynoic acid CAS number
An In-Depth Technical Guide to (4-Chloro-2-fluoro-phenyl)-propynoic acid
Disclaimer: The Chemical Abstracts Service (CAS) number for (4-Chloro-2-fluoro-phenyl)-propynoic acid could not be definitively identified through available public databases. This suggests that the compound may be novel, a rare intermediate not widely cataloged, or referred to by a different nomenclature. The following guide has been constructed by synthesizing information from structurally related and well-documented compounds. All data and protocols are provided for informational purposes and should be cross-referenced with available safety and technical data sheets for any chemicals used.
Introduction
(4-Chloro-2-fluoro-phenyl)-propynoic acid is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine atoms on the phenyl ring, combined with the reactivity of the propynoic acid moiety, makes it a potentially valuable building block in medicinal chemistry and material science. The electron-withdrawing nature of the halogens can significantly influence the electronic properties of the benzene ring, while the terminal alkyne of the propynoic acid group offers a versatile handle for various chemical transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups. This guide provides a comprehensive overview of the anticipated properties, synthesis, and potential applications of this compound, based on data from analogous structures.
Chemical and Physical Properties
The physical and chemical properties of (4-Chloro-2-fluoro-phenyl)-propynoic acid are not explicitly documented. However, by examining related compounds, we can infer a likely profile. The data presented in Table 1 is a compilation of properties from similar molecules and should be considered an estimation.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source Analogy |
| Molecular Formula | C₉H₄ClFO₂ | - |
| Molecular Weight | 198.58 g/mol | - |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | Not available | - |
| Melting Point | >150 °C | Inferred from similar aromatic acids |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, ether), sparingly soluble in water.[3] | [3] |
| pKa | ~3-4 | Inferred from similar carboxylic acids[3] |
Synthesis and Mechanism
A plausible synthetic route to (4-Chloro-2-fluoro-phenyl)-propynoic acid would likely involve a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Proposed Synthetic Pathway
A logical approach would start from a dihalogenated benzene derivative, which is then coupled with a protected propynoic acid equivalent.
Caption: Proposed Sonogashira coupling route for synthesis.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
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To a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in triethylamine (Et₃N), add trimethylsilylacetylene (1.2 eq).
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De-gas the mixture with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
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Heat the reaction mixture to 70°C and stir for 12 hours under an argon atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature, filter through celite, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the silyl-protected intermediate.
Step 2: Carboxylation
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Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78°C under an argon atmosphere.
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Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour at -78°C.
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Bubble dry carbon dioxide (CO₂) gas through the solution for 2 hours.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and acidify with 2M hydrochloric acid (HCl).
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Recrystallize the crude product from a suitable solvent system to obtain pure (4-Chloro-2-fluoro-phenyl)-propynoic acid.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Chloro-2-fluoro-phenyl)-propynoic acid is not available, the safety precautions should be based on analogous compounds. Halogenated aromatic compounds and carboxylic acids can be irritants and potentially toxic.
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]
-
Avoid inhalation of dust and vapors.[1]
-
Avoid contact with skin and eyes.[4]
-
In case of contact, rinse immediately with plenty of water.[1]
Hazard Classifications of Related Compounds:
-
Skin Irritation: Many related phenylpropionic acids are classified as skin irritants.[1][5]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[6]
Potential Applications
The unique structural features of (4-Chloro-2-fluoro-phenyl)-propynoic acid suggest its utility in several areas of research and development.
Pharmaceutical Intermediates
Halogenated phenylpropionic acids are precursors to a wide range of pharmacologically active molecules. The 4-chloro-2-fluoro substitution pattern is found in intermediates for herbicides.[7] The propynoic acid moiety can be used to synthesize various heterocyclic compounds or to act as a covalent warhead in targeted inhibitors.
Material Science
Aromatic carboxylic acids with fluorine and chlorine substituents are used as precursors for advanced materials such as liquid crystals.[8] The rigid rod-like structure imparted by the phenyl and alkyne groups could be beneficial in the design of new organic electronic materials.
Agrochemicals
Similar structures, such as 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), are used as herbicides.[9] The title compound could be investigated for similar biological activity.
Conclusion
(4-Chloro-2-fluoro-phenyl)-propynoic acid represents a chemical entity with significant potential for applications in drug discovery, material science, and agrochemistry. While its synthesis and properties are not yet widely documented, established synthetic methodologies can be applied for its preparation. The combination of halogenation and a reactive alkyne functional group makes it a versatile building block for further chemical exploration. Researchers working with this or structurally related compounds should adhere to strict safety protocols due to the potential for irritation and toxicity.
References
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- ChemSafety. (2019, July 15). (4-CHLORO-2-FLUORO-PHENYL)
- Synblock. CAS 75908-73-5 | 2-(4-Fluoro-phenyl)-propionic acid.
- Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 3-(4-Chlorophenyl)propionic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-(4-Fluorophenyl)propionic acid.
- Dow AgroSciences LLC. (2014, September 2). US Patent 8822730B2: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- ChemScene. 191725-90-3 | (S)-2-(4-Fluorophenyl)propanoic acid.
- Sigma-Aldrich. (2024, September 8).
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
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- NIST. Mecoprop.
- J&W Pharmlab. 2-(4-Fluoro-phenyl)-propionic acid - CAS:75908-73-5.
- Guizhou University. (2017, May 31). CN106748725A - A kind of preparation method of the fluorobenzene propionic acid of 4 chlorine 2.
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- Eureka | Patsnap. (2011, September 28). Preparation method of 2-(4-alkylphenyl) propanoic acid.
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